6-Fluoro-1H-indazole-5-carbonitrile
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Overview
Description
“6-Fluoro-1H-indazole-5-carbonitrile” is a chemical compound with the molecular formula C8H4FN3 . It is used for research purposes and is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of 1H-indazoles, including “this compound”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 4 hydrogen atoms, 1 fluorine atom, and 3 nitrogen atoms . The InChI Code for this compound is 1S/C8H4FN3/c9-7-2-8-6 (4-11-12-8)1-5 (7)3-10/h1-2,4H, (H,11,12) .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 161.14 . The compound is sealed in dry conditions and stored at room temperature .
Scientific Research Applications
Organic Synthesis and Chemical Reactivity
- Synthesis of Fluorine-Containing Compounds: Fluoro-substituted indazoles have been utilized in the synthesis of N-benzyl-1,2,3-triazoles and N-methyl-pyrazoles, demonstrating the versatile reactivity of fluoro-indazoles in organic chemistry (Rao et al., 2006).
- Development of Photostable NIR Probes: Innovative donor-acceptor-type biheteroaryl fluorophores, including those based on indazole structures, have been synthesized for applications in organic functional materials, highlighting the potential of fluoro-indazoles in the creation of photostable near-infrared (NIR) probes for biological imaging (Cheng et al., 2016).
Biological Activities
- Antimicrobial Activity: Novel Schiff bases using derivatives of fluoro-indazoles have demonstrated significant antimicrobial activity, underscoring the potential of these compounds in developing new antimicrobial agents (Puthran et al., 2019).
- Anticancer Evaluation: Compounds synthesized from fluoro-indazoles have been evaluated for their anticancer activities, with some showing promising results against various cancer cell lines, indicating the potential therapeutic applications of these compounds (Hao et al., 2017).
Material Science and Other Applications
- Dyes and Pigments: The synthesis of green dyes from fluoro-indazole derivatives has been explored, with findings indicating the potential use of these compounds in the development of new materials with specific optical properties (Pordel et al., 2014).
Safety and Hazards
The safety data sheet for “6-Fluoro-1H-indazole-5-carbonitrile” indicates that it is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing off with soap and plenty of water in case of skin contact .
Mechanism of Action
Target of Action
6-Fluoro-1H-indazole-5-carbonitrile is a derivative of indazole . Indazole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives. They have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The specific interactions and changes depend on the particular derivative and its target.
Biochemical Pathways
Indazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities . The affected pathways and their downstream effects would depend on the specific derivative and its biological activity.
Result of Action
The effects would be expected to align with the biological activities of indazole derivatives, which include antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
6-fluoro-1H-indazole-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-7-2-8-6(4-11-12-8)1-5(7)3-10/h1-2,4H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUYVSMGNDIOLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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